3-{[1-(3-Fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
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Overview
Description
3-{[1-(3-Fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a pyrrolidinyl group linked to a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrrolidinyl intermediate, which is then coupled with the fluoropyridine moiety
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-{[1-(3-Fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity, while the pyrrolidinyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(3-Chloropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
- 3-{[1-(3-Bromopyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
- 3-{[1-(3-Iodopyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
Uniqueness
The presence of the fluorine atom in 3-{[1-(3-Fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine distinguishes it from its halogenated analogs. Fluorine can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C16H17FN4O2 |
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Molecular Weight |
316.33 g/mol |
IUPAC Name |
(3-fluoropyridin-2-yl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C16H17FN4O2/c1-11-4-5-14(20-19-11)23-10-12-6-8-21(9-12)16(22)15-13(17)3-2-7-18-15/h2-5,7,12H,6,8-10H2,1H3 |
InChI Key |
FPSFOBBOFWCDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=C(C=CC=N3)F |
Origin of Product |
United States |
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